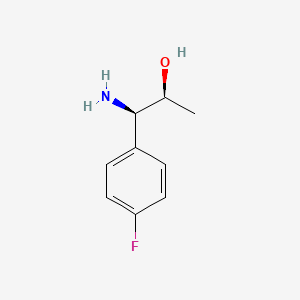
(1r,2s)-1-Amino-1-(4-fluorophenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,2s)-1-Amino-1-(4-fluorophenyl)propan-2-ol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group attached to a propanol backbone. The stereochemistry of the compound is defined by the (1r,2s) configuration, which plays a crucial role in its biological activity and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2s)-1-Amino-1-(4-fluorophenyl)propan-2-ol typically involves the use of chiral catalysts and reagents to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. For example, the reduction of 1-(4-fluorophenyl)-2-nitropropene using a chiral borane complex can yield the desired compound with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to achieve efficient and cost-effective synthesis. The choice of catalyst and reaction conditions is optimized to maximize yield and enantiomeric excess.
化学反応の分析
Types of Reactions
(1r,2s)-1-Amino-1-(4-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-(4-fluorophenyl)-2-propanone, while reduction of the nitro group can produce 1-(4-fluorophenyl)-2-aminopropane.
科学的研究の応用
(1r,2s)-1-Amino-1-(4-fluorophenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where its chiral properties are particularly valuable.
作用機序
The mechanism of action of (1r,2s)-1-Amino-1-(4-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral configuration allows it to bind selectively to these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
(1r,2s)-1-Amino-1-(4-chlorophenyl)propan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
(1r,2s)-1-Amino-1-(4-bromophenyl)propan-2-ol: Similar structure but with a bromine atom instead of fluorine.
(1r,2s)-1-Amino-1-(4-methylphenyl)propan-2-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1r,2s)-1-Amino-1-(4-fluorophenyl)propan-2-ol imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s bioavailability and efficacy in biological systems, making it a valuable candidate for drug development and other applications.
生物活性
(1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H12FNO
- Molecular Weight : Approximately 171.20 g/mol
- Structure : The compound features an amino group and a secondary alcohol, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. The presence of the fluorine atom enhances its binding affinity to various receptors, potentially leading to improved efficacy in pharmacological applications.
Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems such as serotonin and norepinephrine. This modulation can have implications for mood regulation and cognitive function, making it a candidate for treating conditions like depression and anxiety disorders.
Antidepressant Potential
Studies have shown that compounds with similar structures exhibit antidepressant properties. The interaction with serotonin receptors is particularly significant, suggesting that this compound could serve as a scaffold for developing new antidepressants.
Analgesic Properties
In addition to its antidepressant potential, this compound may also possess analgesic properties. Preliminary studies suggest that it could interact with pain pathways, offering a dual therapeutic approach for managing both mood and pain-related disorders.
Case Studies
A study conducted on the efficacy of this compound in animal models demonstrated significant improvements in depressive behaviors when administered at specific dosages. The findings indicated a dose-dependent response, where lower doses were effective without notable side effects .
Comparative Analysis
Table 1 summarizes the biological activities of various analogs of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Fluorine substitution enhances receptor binding | Antidepressant and analgesic potential |
| (1S)-1-Amino-1-(4-chlorophenyl)propan-2-ol | Chlorine atom affects pharmacological profile | Moderate antidepressant activity |
| (S)-(-)-3-Aminopyrrolidine | Simpler structure; lacks aromatic characteristics | Limited biological activity |
特性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC名 |
(1R,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12FNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1 |
InChIキー |
HPHULVZWOLCSFD-RCOVLWMOSA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)F)N)O |
正規SMILES |
CC(C(C1=CC=C(C=C1)F)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















